molecular formula C22H24FN3O7S B2653392 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872987-21-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2653392
CAS No.: 872987-21-8
M. Wt: 493.51
InChI Key: HQRKVVWTFOGKKK-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains a 4-fluoro-2-methylphenylsulfonyl group and an oxazinan-2-ylmethyl group. The presence of these groups could potentially confer certain chemical properties to the compound, such as reactivity, polarity, and stability.


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity can be predicted based on the compound’s structure. For example, the presence of the benzo[d][1,3]dioxol group could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Orexins and their receptors modulate feeding, arousal, stress, and drug abuse. Compounds targeting orexin receptors, such as SB-649868, have been evaluated for their effects on binge eating in rats, suggesting a role for orexin-1 receptor mechanisms in compulsive eating behaviors, which could represent novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to the specified chemical have been documented, exploring their potential as cyclooxygenase-2 inhibitors, highlighting the impact of fluorine substitution on enhancing selectivity and potency, which could be relevant in the context of anti-inflammatory and analgesic applications (Hashimoto et al., 2002).

Insecticidal Activity

Compounds with novel chemical structures, including specific substituents, have shown strong insecticidal activity against lepidopterous pests, suggesting the potential for agricultural applications in pest management (Tohnishi et al., 2005).

Polymerization Behavior

Research into the polymerization behavior of benzoxazine-based compounds, due to their thermal and mechanical properties, has implications for the development of advanced materials with potential applications in various industries (Liu et al., 2010).

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O7S/c1-14-9-16(23)4-6-19(14)34(29,30)26-7-2-8-31-20(26)12-25-22(28)21(27)24-11-15-3-5-17-18(10-15)33-13-32-17/h3-6,9-10,20H,2,7-8,11-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRKVVWTFOGKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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